molecular formula C15H21ClN4O3 B3010872 Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate CAS No. 2378502-38-4

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B3010872
CAS No.: 2378502-38-4
M. Wt: 340.81
InChI Key: JFQHGSXPRJQWQK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate is a piperidine-derived compound functionalized with a 2-chloropyrimidine-5-carbonyl group and a tert-butyl carbamate protecting group. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis. Its molecular formula is C₁₅H₂₀ClN₅O₃, with a molecular weight of 365.81 g/mol. The tert-butyl group enhances solubility in organic solvents, while the chloropyrimidine moiety contributes to electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-11(9-20)19-12(21)10-7-17-13(16)18-8-10/h7-8,11H,4-6,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHGSXPRJQWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate (CAS Number: 2402830-00-4) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21ClN4O3C_{15}H_{21}ClN_{4}O_{3}, with a molecular weight of 340.80 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing piperidine and pyrimidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are pivotal in cancer and viral infections .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features of the compound suggest potential interactions with GPCRs, which are involved in numerous physiological processes and are key targets in drug development .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses by inhibiting viral replication or blocking viral entry into host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the chloropyrimidine group is critical for enhancing the inhibitory effects on target enzymes and receptors. Modifications at the piperidine ring can lead to variations in potency and selectivity against specific biological targets.

Table 1: Summary of Biological Activities Related to Similar Compounds

Compound NameActivity TypeTargetReference
A-87380Neuraminidase InhibitorInfluenza Virus
Compound 5Anti-HSV-1 ActivityHerpes Simplex Virus
Compound 7Anti-HAV ActivityHepatitis A Virus

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds similar to this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited significant antiviral activity against tobacco mosaic virus, showcasing their potential as antiviral agents .
  • Cancer Research : Research involving piperidine derivatives has indicated their role in inhibiting cancer cell proliferation through apoptosis induction, making them candidates for further development in oncology .
  • Neuroprotective Effects : Some piperidine compounds have been studied for their neuroprotective properties, suggesting that modifications to the structure could lead to new treatments for neurodegenerative diseases .

Scientific Research Applications

Kinase Inhibition

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate has been studied for its potential as an inhibitor of various kinases, particularly those involved in cancer signaling pathways. Kinases are critical in regulating cellular functions and are often implicated in cancer progression.

Case Study: PKB Inhibition

Research has shown that similar compounds exhibit ATP-competitive inhibition of the protein kinase B (PKB) pathway, which is crucial for cell survival and proliferation. For instance, modifications to piperidine derivatives have led to the identification of potent inhibitors with selectivity for PKB over other kinases like PKA (Protein Kinase A) . These inhibitors have demonstrated efficacy in reducing tumor growth in vivo, highlighting their therapeutic potential.

Structure-Activity Relationships (SAR)

The structural modifications of piperidine derivatives, including the introduction of chloropyrimidine moieties, have been instrumental in enhancing biological activity. Studies indicate that the presence of specific functional groups can significantly influence the potency and selectivity of these compounds against target kinases .

Table: Summary of SAR Findings

Compound VariantKinase TargetIC50 (µM)Selectivity Ratio (PKB/PKA)
Tert-butyl piperidine analogPKB0.0528
Chloropyrimidine derivativePKA1.42
Unmodified piperidinePKB0.15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The compound’s structural analogs differ primarily in the heterocyclic substituent and the nature of the amino-linked group. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate (Target Compound) 2-Chloropyrimidine-5-carbonyl C₁₅H₂₀ClN₅O₃ 365.81 Kinase inhibitor intermediates
(R)-tert-butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate 2-Chlorothiazol-5-ylmethyl C₁₅H₂₄ClN₃O₂S 345.89 Agrochemicals, antiviral research
tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate 2-Chlorobenzyl C₁₇H₂₅ClN₂O₂ 324.85 CNS drug precursors
Key Observations:

Heterocyclic vs. Aromatic Substituents :

  • The target compound features a pyrimidine ring, which enhances π-π stacking interactions in protein binding, making it suitable for kinase-targeted therapies.
  • The thiazole analog () includes a sulfur-containing heterocycle, improving metabolic stability but reducing polarity compared to pyrimidine .
  • The benzyl derivative () lacks a heterocycle, favoring interactions with hydrophobic pockets in central nervous system (CNS) targets .

Molecular Weight and Solubility: The target compound’s higher molecular weight (365.81 vs.

Reactivity :

  • The 2-chloropyrimidine group in the target compound is more electrophilic than the 2-chlorothiazole or chlorobenzyl groups, enabling selective substitution reactions at the C2 position .

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